The Functional Zwitterion: Physicochemical Profiling of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
The Functional Zwitterion: Physicochemical Profiling of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
[1]
Executive Summary
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS: 93803-27-1), often referred to in industrial contexts as a functionalized Pyridinium Propyl Sulfobetaine (PPS-CHO), represents a unique class of "reactive zwitterions."[1] Unlike standard non-detergent sulfobetaines (NDSBs) used strictly for protein folding, this molecule combines the high-solubility, anti-aggregation properties of a sulfobetaine core with a chemically active formyl (aldehyde) handle.
This guide details the physicochemical architecture, synthesis logic, and dual-application vectors of this compound: as a critical leveling agent in high-performance nickel electroplating and as a reversible solubilizing scaffold in biochemical research.
Module 1: Molecular Architecture & Synthesis[1]
Structural Logic
The molecule is an inner salt (zwitterion) possessing a permanent positive charge on the pyridinium nitrogen and a permanent negative charge on the sulfonate group.[2]
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Cationic Center: The pyridinium ring acts as an electron-deficient aromatic system.[1] The electron-withdrawing formyl group at the 3-position further decreases electron density on the ring, enhancing its adsorption potential on negatively charged metal cathodes.[1]
-
Anionic Tail: The sulfonate group (
) provides exceptional water solubility and insensitivity to pH changes, unlike carboxylate-based betaines.[1] -
Reactive Handle: The C-3 aldehyde allows for Schiff base formation with amines or oxidation to carboxylic acids, offering a vector for chemical modification.
Synthesis Protocol
The synthesis relies on the nucleophilic ring-opening of 1,3-propanesultone by pyridine-3-carboxaldehyde (nicotinaldehyde) .[1]
Critical Safety Note: 1,3-Propanesultone is a potent alkylating agent and a carcinogen.[1][3] All operations must occur in a fume hood with appropriate PPE.
Graphviz: Synthesis Pathway
Figure 1: The quaternization reaction proceeds via an SN2 mechanism where the pyridine nitrogen attacks the primary carbon of the sultone ring.[1]
Step-by-Step Laboratory Synthesis
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Reagents: Dissolve 0.1 mol Nicotinaldehyde in anhydrous acetone (or acetonitrile).
-
Addition: Add 0.105 mol 1,3-Propanesultone (slight excess) dropwise under nitrogen atmosphere.
-
Reaction: Reflux at 60°C for 12–24 hours. The zwitterionic product is insoluble in acetone and will precipitate as a white solid.
-
Purification (The "Self-Cleaning" Step):
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Cool the mixture to 4°C.
-
Filter the precipitate.
-
Wash: Rinse the cake vigorously with cold acetone. This removes unreacted nicotinaldehyde and, crucially, the toxic propanesultone.
-
-
Drying: Vacuum dry at 50°C.
Module 2: Physicochemical Profile[4][5][6]
The compound’s utility is defined by its stability in aqueous electrolytes and its redox behavior.
Key Parameters[1][5][6][7]
| Property | Specification | Notes |
| Formula | ||
| MW | 229.25 g/mol | |
| Appearance | White Crystalline Powder | Hygroscopic; store in desiccator.[1] |
| Solubility | >500 g/L (Water) | Insoluble in ether, acetone, benzene. |
| Melting Point | 265–275°C (Decomposes) | Typical of high-lattice-energy zwitterions.[1] |
| pH (10% aq) | 4.5 – 6.0 | Slightly acidic due to pyridinium induction. |
| Redox Stability | Labile Aldehyde | Aldehyde can oxidize to acid ( |
Stability Considerations
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Hydrolysis: The sulfonate linkage is hydrolytically stable over a wide pH range (1–13).
-
Aldehyde Reactivity: In alkaline solutions (pH > 9), the aldehyde may undergo Cannizzaro disproportionation or aldol-like condensations. For storage, maintain neutral pH.
Module 3: Application Vectors
Primary Vector: Electroplating (Leveling Agent)
In Nickel (Watts bath) and Zinc electroplating, this compound acts as a Class II Brightener (Leveler).
Mechanism of Action:
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Diffusion Control: The positively charged pyridinium ring is attracted to the negatively charged cathode.
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Selective Adsorption: The molecule adsorbs preferentially at high-current density areas (peaks/protrusions) on the metal surface.
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Inhibition: The adsorbed layer creates a barrier, increasing local resistance and forcing metal ions to deposit in low-current density areas (valleys).
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Result: A macroscopically flat (leveled) and bright surface.
Graphviz: Leveling Mechanism
Figure 2: The "Leveling Effect" is achieved by the molecule blocking rapid growth at peaks, forcing deposition into surface valleys.
Secondary Vector: Biochemical Solubilization
Similar to NDSB-201, this molecule prevents protein aggregation by shielding hydrophobic patches.[1] However, the formyl group adds a "Click" dimension:
-
Reversible Immobilization: Proteins can be anchored to the aldehyde via reductive amination (forming a stable amine linkage) or Schiff base formation (reversible).
-
Application: Solubilizing membrane proteins for NMR studies where a reactive handle is required for subsequent labeling.
Module 4: Experimental Validation Protocols
Cyclic Voltammetry (CV) for Plating Efficiency
To verify the compound's efficacy as a leveler in a Nickel bath:
-
Setup: Three-electrode cell (Pt rotating disk working electrode, Ni counter, Ag/AgCl reference).
-
Electrolyte: Standard Watts Nickel solution (
, , ). -
Scan: -0.2V to -1.2V vs Ag/AgCl.
-
Observation: Add 50–200 ppm of the compound.
-
Result: You should observe a suppression of the nickel reduction peak current. This suppression confirms the formation of the inhibiting adsorption layer essential for leveling.
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Purity Assay (Aldehyde Titration)
Since the sulfonate is spectrally quiet, quantify the active aldehyde content using Hydroxylamine Hydrochloride.
-
Reagent: 0.5M Hydroxylamine HCl in 80% Ethanol (pH adjusted to 3.5).
-
Procedure: Dissolve 0.5g sample in 25mL reagent.
-
Reaction:
[1] -
Titration: The reaction releases HCl. Titrate the liberated acid with 0.1N NaOH to pH 3.5.
-
Calculation: Each mole of NaOH consumed corresponds to one mole of aldehyde.
References
-
Synthesis of Pyridinium Sulfobetaines
- Source: ChemicalBook & PubChem D
-
Link:[1]
- Relevance: Establishes the core synthesis logic of pyridinium-sultone ring opening.
-
Electroplating Mechanisms
-
Safety & Toxicology (1,3-Propanesultone)
-
Industrial Availability & Properties
Sources
- 1. 3-(1-Pyridinio)-1-propanesulfonate | C8H11NO3S | CID 84929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (1547-17-7) for sale [vulcanchem.com]
- 3. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate_93803-27-1_杭州海瑞化工有限公司 [hairuichem.com]
- 6. 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1, Germany 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1 Manufacturers, Germany 3-Formyl-1-(3-sulfopropyl)-pyridinium-betaine 93803-27-1 Suppliers [chemnet.com]
